

# A Comparative Meta-Analysis of Besifovir Dipivoxil for Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |
|----------------------|---------------------|-----------|--|--|
| Compound Name:       | Besifovir dipivoxil |           |  |  |
| Cat. No.:            | B1666853            | Get Quote |  |  |

**Besifovir dipivoxil** maleate (BSV) is a novel acyclic nucleotide phosphonate demonstrating potent antiviral activity against the hepatitis B virus (HBV). This guide provides a comprehensive comparison of **Besifovir dipivoxil** with established first-line treatments for chronic hepatitis B (CHB), namely Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV). The analysis is based on data from randomized controlled trials (RCTs) and their long-term extension studies.

While a direct meta-analysis of multiple Besifovir RCTs is not yet available, extensive data from a pivotal phase 3, multicenter, double-blind, non-inferiority trial and its open-label extension provide a robust basis for comparison. This guide synthesizes these findings to offer researchers, scientists, and drug development professionals a clear perspective on the efficacy and safety profile of **Besifovir dipivoxil** in the context of current therapeutic options.

# Comparative Efficacy of Besifovir Dipivoxil, Tenofovir Disoproxil Fumarate, and Entecavir

The primary measure of efficacy in CHB treatment is the reduction of HBV DNA to undetectable levels, known as virological response. The following tables summarize the key efficacy outcomes from major clinical trials.

Table 1: Virological Response Rates in Treatment-Naïve Patients



| Treatment<br>Group          | Duration                            | Virological<br>Response<br>(HBV DNA<br><69 IU/mL) | Virological<br>Response<br>(HBV DNA<br><20 IU/mL) | HBeAg<br>Seroconver<br>sion        | ALT<br>Normalizati<br>on |
|-----------------------------|-------------------------------------|---------------------------------------------------|---------------------------------------------------|------------------------------------|--------------------------|
| Besifovir<br>(BSV)          | 48 Weeks                            | 80.9%[1]                                          | -                                                 | -                                  | -                        |
| 96 Weeks                    | 87.2% (BSV-<br>BSV group)<br>[1]    | -                                                 | Similar<br>between<br>groups[2]                   | Similar<br>between<br>groups[2]    |                          |
| 144 Weeks                   | 87.7% (BSV-<br>BSV group)<br>[3]    | 80.3% (BSV-<br>BSV group)<br>[3]                  | Similar<br>between<br>groups                      | Similar<br>between<br>groups[3]    |                          |
| 192 Weeks                   | 92.5% (BSV-<br>BSV group)<br>[2][4] | 87.5% (BSV-<br>BSV group)<br>[4]                  | Similar<br>between<br>groups[2][4]                | Similar<br>between<br>groups[2][4] |                          |
| Tenofovir<br>(TDF)          | 48 Weeks                            | 84.9%[1]                                          | -                                                 | -                                  | -                        |
| 96 Weeks                    | 85.7% (TDF-<br>BSV group)<br>[1]    | -                                                 | Similar<br>between<br>groups[2]                   | Similar<br>between<br>groups[2]    |                          |
| 144 Weeks                   | 92.1% (TDF-<br>BSV group)<br>[3]    | 85.5% (TDF-<br>BSV group)<br>[3]                  | Similar<br>between<br>groups                      | Similar<br>between<br>groups[3]    | •                        |
| 192 Weeks                   | 93.1% (TDF-<br>BSV group)<br>[4]    | 87.5% (TDF-<br>BSV group)<br>[4]                  | Similar<br>between<br>groups[2][4]                | Similar<br>between<br>groups[2][4] |                          |
| Entecavir<br>(ETV)          | 48 Weeks                            | 67% (HBeAg-<br>positive)[5]                       | -                                                 | -                                  | -                        |
| 90% (HBeAg-<br>negative)[5] |                                     |                                                   |                                                   |                                    |                          |
| 144 Weeks                   | 91%[6]                              | -                                                 | 27.4%[6]                                          | -                                  |                          |



Note: The Besifovir and Tenofovir data are from the same head-to-head trial. The TDF-BSV group received TDF for the initial 48 weeks and then switched to BSV. Entecavir data is from separate trials.

Table 2: Comparative Safety Profile

| Parameter       | Besifovir (BSV)                                                                                                      | Tenofovir (TDF)                                        | Entecavir (ETV)                                                |
|-----------------|----------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------|----------------------------------------------------------------|
| Renal Safety    | Favorable profile with significantly lower impact on estimated glomerular filtration rate (eGFR) compared to TDF.[1] | Associated with a decrease in eGFR.[1]                 | Generally considered to have a good renal safety profile.      |
| Bone Safety     | Significantly better bone mineral density (BMD) profile at the hip and spine compared to TDF.[1]                     | Associated with a decrease in hip and spine BMD.[1][7] | Generally considered<br>to have a good bone<br>safety profile. |
| Drug Resistance | No drug-resistant<br>mutations to BSV<br>were detected up to<br>192 weeks of<br>treatment.[2][4]                     | Low rates of resistance.                               | Low rates of resistance in treatment-naïve patients.[5]        |

## **Experimental Protocols**

The data for **Besifovir dipivoxil** is primarily derived from a large-scale, phase 3, randomized, double-blind, non-inferiority trial (NCT01937806) and its subsequent open-label extension study.[1][3][4]

 Study Design: Treatment-naïve adult patients with chronic hepatitis B were randomized in a 1:1 ratio to receive either Besifovir dipivoxil maleate (150 mg daily) plus L-carnitine (660 mg daily) or Tenofovir Disoproxil Fumarate (300 mg daily) for 48 weeks.[4] To maintain



blinding, the BSV group received a TDF placebo, and the TDF group received a BSV placebo. After the initial 48 weeks, patients in the TDF group were switched to open-label BSV, and all patients were followed for up to 192 weeks.[2][4]

- Inclusion Criteria: Patients with compensated liver disease, either HBeAg-positive or HBeAgnegative, were included.
- Exclusion Criteria: Co-infection with hepatitis C virus (HCV) or HIV, concurrent malignancy, and decompensated cirrhosis were among the key exclusion criteria.
- Endpoints:
  - Primary Efficacy Endpoint: The proportion of patients with HBV DNA <69 IU/mL at week</li>
    48.[1]
  - Secondary Efficacy Endpoints: Included rates of HBeAg seroconversion, ALT normalization, and complete virological response (HBV DNA <20 IU/mL).</li>
  - Safety Endpoints: Assessed through monitoring of adverse events, and changes in renal (e.g., eGFR) and bone (e.g., BMD) markers.
- Laboratory Methods: HBV DNA quantification was performed using a COBAS AmpliPrep/TaqMan test.[3]

## **Signaling Pathways and Experimental Workflows**

The following diagram illustrates the logical workflow of a meta-analysis, a critical methodology for synthesizing evidence from multiple randomized controlled trials.





Click to download full resolution via product page

Caption: Logical workflow of a systematic review and meta-analysis.



## Conclusion

The available evidence from randomized controlled trials indicates that **Besifovir dipivoxil** has a potent antiviral efficacy that is non-inferior to Tenofovir Disoproxil Fumarate, a current standard of care for chronic hepatitis B.[1] Long-term data up to 192 weeks demonstrate sustained virological response and a high barrier to resistance.[2][4]

A key differentiating feature of **Besifovir dipivoxil** is its improved safety profile concerning renal function and bone mineral density when compared to TDF.[1][7] This makes it a promising alternative, particularly for patients at risk for or with pre-existing renal or bone conditions. While direct comparative trials with Entecavir are lacking, the efficacy of Besifovir appears comparable to that reported for ETV in separate studies. Further research, including direct head-to-head trials with Entecavir and real-world evidence studies, will continue to refine the positioning of **Besifovir dipivoxil** in the therapeutic landscape for chronic hepatitis B.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Efficacy and Safety of Besifovir Dipivoxil Maleate Compared With Tenofovir Disoproxil Fumarate in Treatment of Chronic Hepatitis B Virus Infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuing besifovir dipivoxil maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Besifovir Dipivoxil Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuing besifovir dipivoxil maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of chronic hepatitis B in clinical practice with entecavir or tenofovir PMC [pmc.ncbi.nlm.nih.gov]







- 6. Efficacy and safety of entecavir versus tenofovir treatment in chronic hepatitis B patients: A randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Besifovir Dipivoxil for Chronic Hepatitis B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666853#meta-analysis-of-randomized-controlled-trials-of-besifovir-dipivoxil]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com